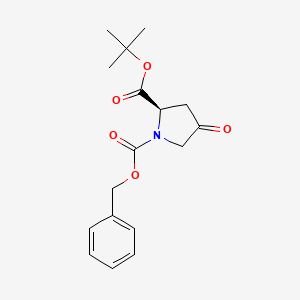
1-Benzyl 2-(tert-butyl) (R)-4-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 2-(tert-butyl) ®-4-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as oxo and dicarboxylate functionalities. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
The synthesis of 1-Benzyl 2-(tert-butyl) ®-4-oxopyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of benzylamine with tert-butyl acrylate under controlled conditions to form the desired pyrrolidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl 2-(tert-butyl) ®-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrrolidine derivatives and carboxylic acids.
Applications De Recherche Scientifique
1-Benzyl 2-(tert-butyl) ®-4-oxopyrrolidine-1,2-dicarboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl 2-(tert-butyl) ®-4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Benzyl 2-(tert-butyl) ®-4-oxopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 2-(tert-butyl) ®-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
1-Benzyl 2-(tert-butyl) ®-4-aminopyrrolidine-1,2-dicarboxylate: The presence of an amino group instead of an oxo group results in different biological activities and applications.
1-Benzyl 2-(tert-butyl) ®-4-methylpyrrolidine-1,2-dicarboxylate: The substitution of a methyl group for the oxo group alters the compound’s chemical and physical properties.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 |
Clé InChI |
UOZXRTSYHFCTJZ-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
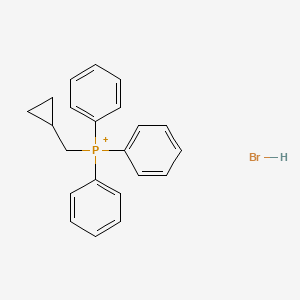
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
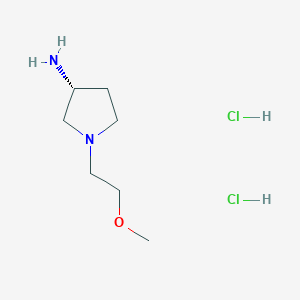


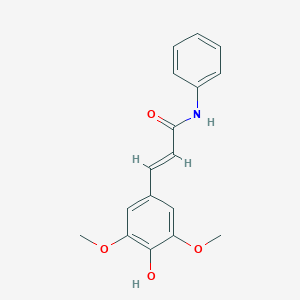
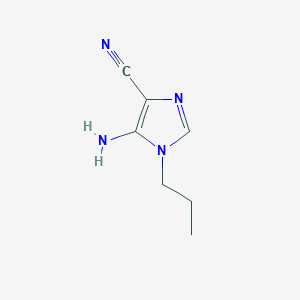




![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)

